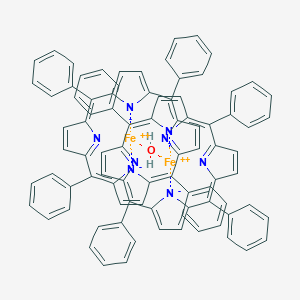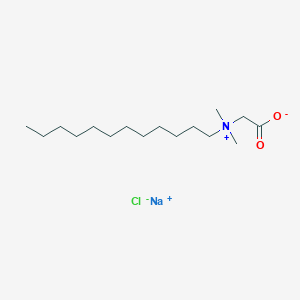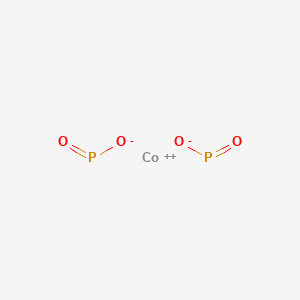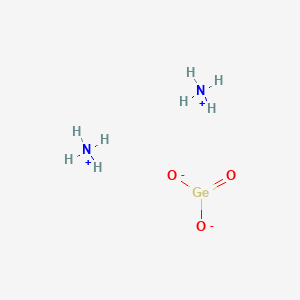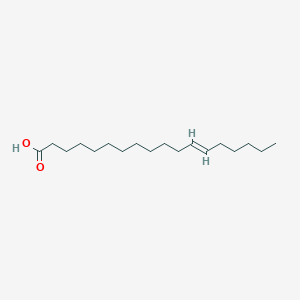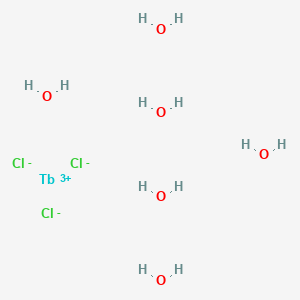
苯肾上腺素酒石酸盐
描述
盐酸苯肾上腺素是苯肾上腺素的盐形式,是一种α1肾上腺素受体激动剂。它通常用作减充血剂、扩瞳剂和血管收缩剂。盐酸苯肾上腺素以其收缩血管的能力而闻名,从而减少鼻腔的肿胀和充血。 它也用于增加低血压患者的血压,并在眼科检查期间扩大瞳孔 .
科学研究应用
盐酸苯肾上腺素在科学研究中具有广泛的应用:
化学: 用作有机合成中的试剂,并用作分析化学中的标准品。
生物学: 用于涉及肾上腺素受体和信号转导途径的研究。
医学: 广泛用于减充血剂、血管收缩剂和扩瞳剂的开发。
作用机制
盐酸苯肾上腺素通过刺激α1肾上腺素受体发挥作用,导致血管收缩。此作用减少了鼻腔的血流,从而减少了肿胀和充血。在眼睛中,它通过收缩扩瞳肌导致瞳孔扩张。 在心血管系统中,它通过收缩血管来升高血压 .
生化分析
Biochemical Properties
Phenylephrine bitartrate interacts with alpha-1 adrenergic receptors . These receptors are proteins that play a crucial role in the biochemical reactions initiated by Phenylephrine bitartrate. When Phenylephrine bitartrate binds to these receptors, it triggers a series of biochemical reactions that lead to the constriction of blood vessels, thereby increasing blood pressure .
Cellular Effects
Phenylephrine bitartrate influences cell function by interacting with alpha-1 adrenergic receptors on the cell surface . This interaction triggers intracellular signaling pathways that lead to vasoconstriction . It can also impact gene expression related to these pathways .
Molecular Mechanism
Phenylephrine bitartrate exerts its effects at the molecular level by binding to alpha-1 adrenergic receptors . This binding activates the receptor, triggering a cascade of intracellular events that ultimately lead to vasoconstriction .
Metabolic Pathways
Phenylephrine bitartrate is involved in the adrenergic signaling pathway . It interacts with alpha-1 adrenergic receptors, which are enzymes that play a key role in this pathway .
Subcellular Localization
The subcellular localization of Phenylephrine bitartrate is likely extracellular, as it interacts with cell surface receptors
准备方法
合成路线和反应条件
盐酸苯肾上腺素是通过苯肾上腺素与酒石酸反应合成的。该过程涉及以下步骤:
工业生产方法
在工业环境中,盐酸苯肾上腺素是在大型反应器中生产的,在这些反应器中,温度、pH 和反应物浓度得到精确控制。 然后通过结晶和过滤过程纯化产品,以达到所需的纯度和质量 .
化学反应分析
反应类型
盐酸苯肾上腺素会发生多种类型的化学反应,包括:
氧化: 苯肾上腺素可以被氧化形成醌衍生物。
还原: 苯肾上腺素的还原会导致二羟基衍生物的形成。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 酰氯和卤代烷烃等试剂用于取代反应.
形成的主要产物
氧化: 醌衍生物。
还原: 二羟基衍生物。
取代: 各种取代的苯肾上腺素衍生物.
相似化合物的比较
盐酸苯肾上腺素通常与其他α1肾上腺素受体激动剂进行比较,例如:
伪麻黄碱: 另一种常见的减充血剂,但作用机制和副作用不同。
羟甲唑啉: 一种鼻减充血剂,作用时间更长。
萘甲唑啉: 主要用于眼科溶液,以发挥其血管收缩作用
盐酸苯肾上腺素在其特定的受体选择性和其在医药和工业领域的广泛应用方面是独特的。
属性
IUPAC Name |
2,3-dihydroxybutanedioic acid;3-[1-hydroxy-2-(methylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKOTKKHHYKARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627790 | |
| Record name | 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14787-58-7, 17162-39-9 | |
| Record name | 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(β-,3-dihydroxyphenethyl)methylammonium hydrogen [R-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-Phenylephrine Bitartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the FDA's final rule regarding Phenylephrine Bitartrate?
A1: The FDA's final rule amended the monograph for over-the-counter (OTC) nasal decongestant drug products to include Phenylephrine Bitartrate (PEB) in effervescent form. [] This means that PEB, when formulated in this specific way, is now recognized as generally safe and effective (GRASE) for relieving nasal congestion. This highlights the importance of formulation science, as the delivery method can impact a drug's safety and efficacy profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



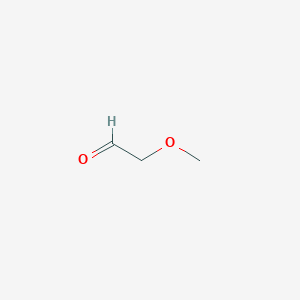
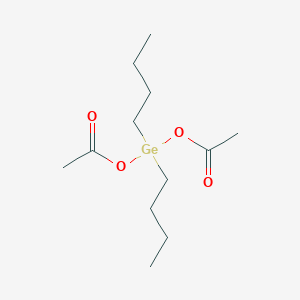

![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)
